4-(2-Pyridyl)aniline

Description

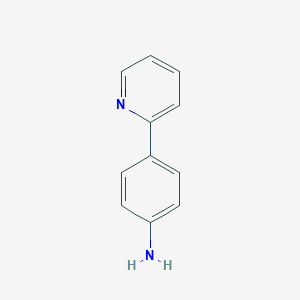

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYRAPNURYRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332666 | |

| Record name | 4-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-73-3 | |

| Record name | 4-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Pyridyl)aniline CAS number and properties

An in-depth technical guide to 4-(2-Pyridyl)aniline, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 18471-73-3[1][2][3]

Chemical Name: 4-(Pyridin-2-yl)aniline

Synonyms: 4-(2-Pyridinyl)aniline, 2-(4-Aminophenyl)pyridine[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(2-Pyridyl)aniline is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Brown solid | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 322.8 ± 17.0 °C (Predicted) | [2] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.72 ± 0.25 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| IR (νmax/cm⁻¹) | 3333, 3210, 1606, 1586, 1519, 1294, 1181 | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 | [2] |

| Mass Spectrometry (ESI) | m/z 171 ([M + H]⁺, 100) | [2] |

Experimental Protocols

Synthesis of 4-(2-Pyridyl)aniline from 2-(4-Nitrophenyl)pyridine

This protocol details the reduction of 2-(4-nitrophenyl)pyridine to synthesize 4-(2-pyridyl)aniline.[2]

Materials:

-

2-(4-Nitrophenyl)pyridine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Celite

-

Dichloromethane (CH₂Cl₂)

-

Ammonia (NH₃) solution

Procedure:

-

Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL).

-

Add 10% palladium on carbon (20 mg) as a catalyst.

-

Carry out the reduction reaction under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction, remove the catalyst by filtration through a Celite pad.

-

Wash the Celite pad with methanol (50 mL).

-

Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by flash chromatography on silica gel.

-

Use an eluent system of dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v).

-

This purification yields the target compound, 4-(2-pyridyl)aniline, as a brown solid (0.15 g, 87% yield).[2]

Biological Activity and Applications

The pyridine nucleus is a common scaffold in many natural products and pharmaceutical compounds, exhibiting a wide range of biological activities.[5] Derivatives of pyridine have been reported to possess antimicrobial, antiviral, and antitumor properties.[5] While specific signaling pathways for 4-(2-Pyridyl)aniline are not extensively documented, its structural motifs are of interest in medicinal chemistry. For instance, aniline derivatives are explored for their potential as kinase inhibitors.[5]

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for 4-(2-Pyridyl)aniline.

References

- 1. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 3. 4-(2-PYRIDYL)ANILINE | 18471-73-3 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Pyridyl)aniline

Introduction

4-(2-Pyridyl)aniline, also known as 2-(4-aminophenyl)pyridine, is an organic compound featuring a pyridine ring linked to an aniline moiety at the para position.[1] Its chemical formula is C₁₁H₁₀N₂ and it has a molecular weight of 170.21 g/mol .[2] This bifunctional molecule serves as a crucial building block in medicinal chemistry and materials science, primarily due to the presence of two distinct aromatic systems and a reactive amino group.[1] It is often utilized as a ligand in the formation of metal complexes and as a precursor for the synthesis of more complex molecules with potential applications in drug development.[1] This guide provides a detailed overview of a common synthetic route to 4-(2-Pyridyl)aniline and the standard methods for its characterization.

Synthesis of 4-(2-Pyridyl)aniline

A prevalent and efficient method for the synthesis of 4-(2-Pyridyl)aniline involves the reduction of its nitro precursor, 2-(4-nitrophenyl)pyridine. This transformation is typically achieved through catalytic hydrogenation, a process that offers high yields and clean conversion.

Reaction Scheme:

The synthesis proceeds via the reduction of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂), using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Figure 1: Reaction scheme for the synthesis of 4-(2-Pyridyl)aniline.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of 2-(4-nitrophenyl)pyridine.[3]

-

Dissolution: Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL) in a suitable reaction flask.

-

Catalyst Addition: Add 10% palladium on carbon (20 mg) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 18 hours.

-

Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL) to ensure all the product is collected.

-

Solvent Removal: Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on silica gel using a solvent system of dichloromethane, methanol, and ammonia (95:4.5:0.5, v/v/v).

-

Isolation: Collect the fractions containing the desired product and evaporate the solvent to afford 4-(2-pyridyl)aniline as a brown solid (0.15 g, 87% yield).[3]

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of 4-(2-Pyridyl)aniline.

Characterization of 4-(2-Pyridyl)aniline

The synthesized 4-(2-Pyridyl)aniline is characterized using various spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for 4-(2-Pyridyl)aniline.

| Property | Value | Reference(s) |

| Appearance | Brown solid | [3] |

| Melting Point | 89-92 °C (literature: 94-95 °C) | [3] |

| Infrared (IR) ν (cm⁻¹) | 3333, 3210 (N-H stretching), 1606, 1586, 1519 (C=C and C=N stretching) | [3] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 | [3] |

| Mass Spectrometry (ESI-MS) m/z | 171 ([M+H]⁺, 100%) | [3] |

Experimental Protocols for Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded on an FT-IR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is acquired over a range of 4000–400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on a 125 MHz NMR spectrometer.

-

-

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument. The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is determined.[3]

Characterization Workflow Diagram

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Pyridyl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. The document focuses on the critical parameters of solubility and stability, which are paramount for its application in drug discovery and development. Due to the limited availability of direct experimental data for 4-(2-Pyridyl)aniline, this guide combines available information with data from structurally similar compounds, namely aniline and various pyridine derivatives, to provide informed estimations and guidance for experimental design. Detailed experimental protocols for determining solubility and assessing stability are provided to facilitate further research and characterization of this compound.

Introduction

4-(2-Pyridyl)aniline, a molecule incorporating both a pyridine and an aniline moiety, presents a unique combination of chemical features that make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] The presence of the basic pyridine ring and the nucleophilic amino group on the aniline ring allows for diverse chemical modifications and interactions with biological targets.[1] Understanding the solubility and stability of this compound is a fundamental prerequisite for its successful application, influencing everything from reaction conditions in synthesis to bioavailability and shelf-life in pharmaceutical formulations. This guide aims to consolidate the known information and provide a framework for the systematic evaluation of 4-(2-Pyridyl)aniline.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of 4-(2-Pyridyl)aniline is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties of 4-(2-Pyridyl)aniline

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1][3] |

| Molecular Weight | 170.21 g/mol | [3] |

| CAS Number | 18471-73-3 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 95 °C | [4] |

| Boiling Point (Predicted) | 322.8 ± 17.0 °C | [4] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.72 ± 0.25 | [4] |

| LogP (Predicted) | 1.9 | [3] |

Solubility Profile

The aniline component suggests some degree of solubility in organic solvents, while the pyridine ring, with its nitrogen atom capable of hydrogen bonding, may impart a slight to moderate aqueous solubility.[1] The overall molecule is largely non-polar, suggesting that solubility will be higher in organic solvents than in water.

Table 2: Estimated Solubility of 4-(2-Pyridyl)aniline

| Solvent | Estimated Solubility | Rationale |

| Water | Low | The hydrophobic nature of the fused aromatic rings is expected to dominate, leading to poor aqueous solubility. The basicity of the pyridine nitrogen may slightly enhance solubility in acidic aqueous solutions. |

| Ethanol | Soluble | Ethanol's polarity is intermediate, and it can act as both a hydrogen bond donor and acceptor, making it a good solvent for many organic compounds. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate 4-(2-Pyridyl)aniline. |

| DMSO | Soluble | Dimethyl sulfoxide is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should be capable of dissolving 4-(2-Pyridyl)aniline. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of 4-(2-Pyridyl)aniline in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

4-(2-Pyridyl)aniline

-

Selected solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, acetone)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks, pipettes, and syringes with filters

Procedure:

-

Prepare saturated solutions by adding an excess amount of 4-(2-Pyridyl)aniline to each solvent in a sealed vial.

-

Equilibrate the vials in a shaking incubator at the desired temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-(2-Pyridyl)aniline in the diluted samples using a validated HPLC-UV method.[5]

-

Calculate the solubility in units such as mg/mL or g/L.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of a compound under various stress conditions is a critical factor in its development as a drug candidate. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[7][8]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Hydrolytic | Treat solutions of 4-(2-Pyridyl)aniline in 0.1 N HCl, water, and 0.1 N NaOH. Incubate at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days). |

| Oxidative | Treat a solution of 4-(2-Pyridyl)aniline with 3-30% hydrogen peroxide at room temperature for up to 7 days. |

| Photolytic | Expose a solid sample and a solution of 4-(2-Pyridyl)aniline to UV and fluorescent light according to ICH Q1B guidelines. |

| Thermal | Expose a solid sample of 4-(2-Pyridyl)aniline to dry heat at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period. |

Experimental Protocol for Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving 4-(2-Pyridyl)aniline from its potential degradation products generated under forced degradation conditions.

Materials:

-

4-(2-Pyridyl)aniline

-

Samples from forced degradation studies

-

HPLC system with a photodiode array (PDA) or UV detector

-

Suitable HPLC column (e.g., C18, Phenyl-Hexyl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for mobile phase pH adjustment (e.g., trifluoroacetic acid, ammonium hydroxide)

Procedure:

-

Method Development:

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation of the parent peak from any degradation peaks.

-

Evaluate different column stationary phases if necessary.

-

Optimize the gradient elution profile to ensure adequate resolution of all peaks within a reasonable run time.

-

-

Forced Degradation Sample Analysis:

-

Inject the stressed samples into the developed HPLC system.

-

Use a PDA detector to assess peak purity and identify the formation of new peaks corresponding to degradation products.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of 4-(2-Pyridyl)aniline and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

-

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Signaling Pathway Involvement

While direct evidence for the involvement of 4-(2-Pyridyl)aniline in specific signaling pathways is currently limited, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors. The 4-anilinoquinazoline and related scaffolds, which bear resemblance to 4-(2-Pyridyl)aniline, are known to target the ATP-binding site of various kinases.[10][11]

Derivatives of 2-aminopyridine have been investigated as potential ROS1 kinase inhibitors.[12] Given this, a plausible hypothesis is that 4-(2-Pyridyl)aniline could act as a scaffold for the development of inhibitors targeting protein kinases involved in cell proliferation and survival pathways.

Hypothetical Signaling Pathway Inhibition

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. biomedres.us [biomedres.us]

- 3. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 5. helixchrom.com [helixchrom.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. rjptonline.org [rjptonline.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 4-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridyl)aniline is a heterocyclic aromatic compound of significant interest in materials science and coordination chemistry. Its structure, featuring a pyridine ring linked to an aniline moiety, suggests intriguing electronic properties stemming from the interplay between the electron-donating aniline and the electron-accepting pyridine components. This guide provides a comprehensive overview of the theoretical electronic properties of 4-(2-Pyridyl)aniline, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization. Due to a lack of extensive experimental data in the current body of scientific literature, this document focuses on computed properties and standardized methodologies for experimental validation.

Core Electronic Properties (Computed Data)

| Property | Computed Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

Experimental Protocols for Electronic Characterization

To experimentally validate and expand upon the computed data, the following standard protocols are recommended for characterizing the electronic properties of 4-(2-Pyridyl)aniline.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is fundamental for investigating the electronic transitions within the molecule.

Objective: To determine the absorption maxima (λmax) and the molar extinction coefficient (ε) of 4-(2-Pyridyl)aniline.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a sample of 4-(2-Pyridyl)aniline and dissolve it in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the chosen solvent has a UV cutoff wavelength lower than the expected absorption of the analyte.[2]

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample before filling it. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm). Repeat for all concentrations.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound and to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Objective: To determine the oxidation and reduction potentials of 4-(2-Pyridyl)aniline and to estimate its HOMO and LUMO energy levels.

Methodology:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve a known concentration of 4-(2-Pyridyl)aniline (e.g., 1 mM) in the prepared electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

-

Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Internal Standard: After the initial measurements, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again. This allows for the accurate calibration of the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):

-

EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV

-

-

The electrochemical band gap can be calculated as Egap = ELUMO - EHOMO.

-

Computational Modeling (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic structure and properties of molecules.

Objective: To calculate the optimized geometry, HOMO-LUMO energy levels, and the theoretical electronic absorption spectrum of 4-(2-Pyridyl)aniline.

Methodology:

-

Structure Input: Build the molecular structure of 4-(2-Pyridyl)aniline using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is to use a hybrid functional like B3LYP with a suitable basis set such as 6-311G(d,p).

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation:

-

From the optimized structure, the energies of the molecular orbitals (HOMO and LUMO) can be obtained. The HOMO-LUMO gap is the difference between these energies.

-

To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This will provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption wavelengths and intensities.

-

-

Solvent Effects: To better correlate with experimental data from solutions, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental measurements.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of an organic molecule like 4-(2-Pyridyl)aniline.

Caption: A logical workflow for the electronic characterization of 4-(2-Pyridyl)aniline.

Conclusion

4-(2-Pyridyl)aniline is a molecule with the potential for interesting electronic applications, meriting further investigation. While detailed experimental data is currently sparse in the literature, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to fully characterize its electronic properties. The combination of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, as outlined in the proposed workflow, will enable a thorough understanding of the molecule's electronic structure, paving the way for its application in novel materials and technologies. The lack of information on its interaction with biological signaling pathways suggests that its primary relevance may lie outside the immediate scope of drug development, although its role as a versatile ligand in bioinorganic chemistry should not be discounted.

References

synonyms for 4-(2-Pyridyl)aniline

An In-depth Technical Guide to 4-(2-Pyridyl)aniline for Researchers and Drug Development Professionals

Introduction

4-(2-Pyridyl)aniline is a versatile organic compound that incorporates both an aniline and a pyridine moiety.[1] This unique structure, featuring a pyridine ring substituted at the 2-position with an aniline group, makes it a valuable building block in various scientific fields.[1] Its conjugated aromatic systems give rise to interesting electronic properties, and the presence of the basic pyridine ring allows it to function effectively as a ligand in coordination chemistry.[1] This guide provides a comprehensive overview of 4-(2-Pyridyl)aniline, including its synonyms, chemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Synonyms and Identifiers

The compound 4-(2-Pyridyl)aniline is known by several synonyms in chemical literature and databases. Proper identification is crucial for accurate literature searches and procurement.

| Identifier Type | Value |

| IUPAC Name | 4-(pyridin-2-yl)aniline[2] |

| CAS Number | 18471-73-3[1][2][3][4] |

| Molecular Formula | C₁₁H₁₀N₂[1][2][3][4] |

| Synonyms | 2-(4-Aminophenyl)pyridine[1][2][4], 4-(Pyridin-2-Yl)Aniline[1], 2-Pyridyl-3-aniline[1][4], 4-pyridin-2-ylaniline[2], 2-(p-Aminophenyl)pyridine[2], 4-(2-pyridinyl)phenylamine[2], 4-Pyridin-2-yl-phenylamine[2], Benzenamine, 4-(2-pyridinyl)-[2][4] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-(2-Pyridyl)aniline is provided below. These properties are essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | [2][3][4] |

| Appearance | Dark brown or brown solid | [1][3] |

| Melting Point | 95 °C (lit.), 89-92 °C | [3][4] |

| Boiling Point (Predicted) | 322.8 ± 17.0 °C | [3][4] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 5.72 ± 0.25 | [3][4] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

Spectroscopic Data

| Spectroscopy Type | Data |

| IR (νₘₐₓ/cm⁻¹) | 3333, 3210, 1606, 1586, 1519, 1294, 1181[3] |

| ¹H NMR (500 MHz, CDCl₃) δ | 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s)[3] |

| ¹³C NMR (125 MHz, CDCl₃) δ | 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[3] |

| Mass Spectrometry (ESI) | m/z 171 ([M+H]⁺, 100)[3] |

Experimental Protocols

Synthesis of 4-(2-Pyridyl)aniline

A common and effective method for the synthesis of 4-(2-Pyridyl)aniline involves the reduction of 2-(4-nitrophenyl)pyridine.[3]

Materials:

-

2-(4-Nitrophenyl)pyridine (0.2 g, 1.03 mmol)

-

Methanol (10 mL for dissolution, 50 mL for washing)

-

10% Palladium on carbon (Pd/C) (20 mg)

-

Hydrogen (H₂) gas

-

Celite

-

Silica gel for chromatography

-

Eluent: Dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v)

Procedure:

-

Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL).[3]

-

Add 10% palladium on carbon (20 mg) as a catalyst to the solution.[3]

-

Carry out the reduction reaction under a hydrogen atmosphere, stirring the mixture at room temperature for 18 hours.[3]

-

Upon completion of the reaction, remove the catalyst by filtration through a Celite pad.[3]

-

Wash the Celite pad with methanol (50 mL).[3]

-

Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by flash chromatography on silica gel using a dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v) eluent system.[3]

-

This procedure yields 4-(2-pyridyl)aniline (0.15 g, 87% yield) as a brown solid.[3]

Applications in Research and Drug Development

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to influence pharmacological activity.[5] 4-(2-Pyridyl)aniline serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Coordination Chemistry: The pyridine nitrogen atom in 4-(2-Pyridyl)aniline makes it an excellent ligand for forming metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.[1]

-

Organic Synthesis: As a bifunctional molecule with both an amino group and a pyridine ring, it is a versatile building block. The amino group can be readily derivatized to introduce a wide range of functionalities, leading to the creation of diverse chemical libraries for screening.

-

Medicinal Chemistry: Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[5][6] Derivatives of pyridyl-aniline structures have been investigated for their potential as therapeutic agents. For instance, related thiosemicarbazide derivatives have been synthesized and tested for their in vitro and in vivo antitumor activity.[7] The aminopyridine scaffold is also actively explored for developing drugs against neglected tropical diseases.[8]

Conclusion

4-(2-Pyridyl)aniline is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the development of advanced materials and potential therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an invaluable tool for researchers in synthetic chemistry, materials science, and drug discovery. The extensive use of the pyridine motif in approved drugs underscores the potential of 4-(2-Pyridyl)aniline derivatives in future pharmaceutical development.[5] This guide provides the foundational technical information required for its effective use in a research and development setting.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 4. 4-(2-PYRIDYL)ANILINE | 18471-73-3 [amp.chemicalbook.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

health and safety information for 4-(2-Pyridyl)aniline

An In-depth Technical Guide to the Health and Safety of 4-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive , intended for use by professionals in research and drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

Summary of the key physical and chemical properties of 4-(2-Pyridyl)aniline.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Brown solid | [2][3] |

| Melting Point | 95 °C | [2][3] |

| Boiling Point | 322.8 ± 17.0 °C (Predicted) | [2][3] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 5.72 ± 0.25 (Predicted) | [2][3] |

| CAS Number | 18471-73-3 | [1][2] |

Hazard Identification and GHS Classification

4-(2-Pyridyl)aniline is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictogram:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [2][4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Assessment

While specific experimental data for 4-(2-Pyridyl)aniline is not publicly available, the following are generalized protocols for assessing the types of hazards identified. These are based on standard OECD guidelines.

Acute Oral Toxicity (LD50) - Representative Protocol

This protocol is a generalized representation of a method to determine the acute oral toxicity, leading to a classification such as "Harmful if swallowed" (H302).

-

Animal Model: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), typically young adults, with an equal number of males and females.

-

Dosage Preparation: Prepare a series of graded doses of 4-(2-Pyridyl)aniline in a suitable vehicle (e.g., corn oil).

-

Administration: Administer a single dose of the test substance by oral gavage to animals that have been fasted overnight.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Analyze the mortality data to determine the LD50 (the dose estimated to be lethal to 50% of the animals).

Skin Irritation - Representative Protocol

This protocol outlines a general procedure for assessing skin irritation potential, leading to a classification like "Causes skin irritation" (H315).

-

Animal Model: Use healthy young adult albino rabbits.

-

Test Substance Application: Apply a 0.5 g or 0.5 mL sample of 4-(2-Pyridyl)aniline to a small area (approx. 6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch.

-

Exposure: After a 4-hour exposure period, remove the patch and wash the treated skin with a suitable solvent and then water.

-

Observation: Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and persistence of the skin reactions.

Eye Irritation - Representative Protocol

This protocol is a generalized method to evaluate eye irritation potential, resulting in a classification such as "Causes serious eye irritation" (H319).

-

Animal Model: Use healthy young adult albino rabbits.

-

Test Substance Instillation: Instill 0.1 g or 0.1 mL of 4-(2-Pyridyl)aniline into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: Examine the eyes for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

Data Analysis: Score the ocular lesions at each observation time. The substance is classified based on the severity, persistence, and reversibility of the eye irritation.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for handling 4-(2-Pyridyl)aniline in a research setting.

Caption: Workflow for Safe Handling of 4-(2-Pyridyl)aniline.

Storage Requirements

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

First-Aid Measures

A flowchart for responding to accidental exposure.

Caption: First-Aid Response to Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides (NOx).[7]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6][7]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5][6]

Toxicological Information

The GHS classification indicates that 4-(2-Pyridyl)aniline is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] There is no specific information available in the searched literature regarding chronic toxicity, carcinogenicity, or reproductive toxicity.

Signaling Pathways

No specific signaling pathways associated with the toxicology of 4-(2-Pyridyl)aniline have been detailed in the publicly available safety literature. The observed irritation and acute toxicity are likely due to direct cellular damage upon contact and systemic effects following absorption.

This guide is intended to provide a summary of the available . It is not a substitute for a comprehensive risk assessment that should be conducted prior to handling this chemical. Always refer to the most current Safety Data Sheet (SDS) from your supplier.

References

- 1. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-PYRIDYL)ANILINE | 18471-73-3 [amp.chemicalbook.com]

- 3. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 4-(2-Pyridyl)aniline in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)aniline, also known as 2-(4-aminophenyl)pyridine, is a versatile heterocyclic building block in coordination chemistry. Its structure, featuring both a pyridine and an aniline moiety, allows it to act as a mono- or bidentate ligand, coordinating to metal centers through the pyridine nitrogen and/or the amino group. This dual functionality enables the formation of a diverse range of metal complexes with varied geometries and electronic properties. These complexes are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of the applications of 4-(2-Pyridyl)aniline as a ligand, along with detailed protocols for the synthesis and characterization of its coordination complexes.

Ligand Properties and Coordination Behavior

4-(2-Pyridyl)aniline can coordinate to metal ions in several ways:

-

Monodentate Coordination: Primarily through the more basic pyridine nitrogen atom.

-

Bidentate Chelating Coordination: Involving both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring with the metal center.

-

Bridging Coordination: Linking two or more metal centers.

The coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, the solvent, and the reaction conditions. The electronic properties of the resulting complexes can be tuned by the choice of the metal and other ancillary ligands.

Applications in Coordination Chemistry

Complexes derived from 4-(2-Pyridyl)aniline and its derivatives have shown promise in several fields:

-

Catalysis: The metal complexes can act as catalysts in various organic transformations, including cross-coupling reactions. The ligand's electronic and steric properties can influence the catalytic activity and selectivity.

-

Materials Science: The ability of 4-(2-Pyridyl)aniline to form coordination polymers and discrete molecular complexes makes it a valuable component in the design of materials with interesting photophysical or magnetic properties.

-

Medicinal Chemistry: Pyridine and aniline moieties are present in many biologically active compounds. Metal complexes of 4-(2-Pyridyl)aniline are being explored for their potential as antimicrobial and anticancer agents. The coordination of the ligand to a metal can enhance its biological activity.

Experimental Protocols

Protocol 1: Synthesis of the Ligand - 4-(2-Pyridyl)aniline

This protocol describes the synthesis of 4-(2-Pyridyl)aniline from 2-(4-nitrophenyl)pyridine.

Materials:

-

2-(4-Nitrophenyl)pyridine

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite®

-

Dichloromethane

-

Ammonia solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(4-nitrophenyl)pyridine (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst (10% w/w of the starting material).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane, methanol, and ammonia as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 4-(2-Pyridyl)aniline as a solid.

Characterization Data for 4-(2-Pyridyl)aniline:

| Property | Value |

| Appearance | Brown solid |

| Melting Point | 94-95 °C |

| IR (cm⁻¹) | 3333, 3210 (N-H), 1606, 1586, 1519 (C=C, C=N) |

| ¹H NMR (CDCl₃, ppm) | δ 8.62 (d, 1H), 7.83 (d, 2H), 7.68-7.61 (m, 2H), 7.11 (m, 1H), 6.75 (d, 2H), 3.83 (br s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 |

| Mass Spec (ESI) | m/z 171 ([M+H]⁺) |

Protocol 2: General Synthesis of a Dichloro-bis(4-(2-Pyridyl)aniline)metal(II) Complex

This protocol provides a general method for the synthesis of a representative metal(II) complex, for example, with Palladium(II). This can be adapted for other transition metals like Copper(II), Platinum(II), etc., with minor modifications in reaction time and temperature.

Materials:

-

4-(2-Pyridyl)aniline

-

Palladium(II) chloride (PdCl₂) or another suitable metal salt

-

Ethanol or another suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve 4-(2-Pyridyl)aniline (2.0 eq) in warm ethanol.

-

In a separate flask, dissolve the metal salt (e.g., PdCl₂, 1.0 eq) in ethanol. For less soluble salts, a coordinating solvent like acetonitrile can be used.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product in a vacuum desiccator.

Characterization:

The resulting complex should be characterized by techniques such as:

-

Elemental Analysis: To confirm the stoichiometry of the complex.

-

FT-IR Spectroscopy: To observe the shifts in the vibrational frequencies of the ligand upon coordination.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

NMR Spectroscopy (for diamagnetic complexes): To determine the structure of the complex in solution.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Representative Quantitative Data

Table 1: Representative FT-IR Spectral Data

| Vibrational Mode | Ligand (cm⁻¹) | Complex (cm⁻¹) | Assignment |

| ν(N-H) | 3333, 3210 | ~3200-3100 | Shift upon coordination of the amino group |

| ν(C=N) pyridine | 1586 | ~1600 | Shift upon coordination of the pyridine nitrogen |

| ν(Pd-N) | - | ~450-500 | Formation of metal-ligand bond |

| ν(Pd-Cl) | - | ~300-350 | Metal-halogen stretching |

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Representative Value |

| Coordination Geometry | Square Planar |

| Pd-N (pyridine) | ~2.0-2.1 Å |

| Pd-N (amine) | ~2.1-2.2 Å |

| Pd-Cl | ~2.3-2.4 Å |

| N(py)-Pd-N(amine) | ~80-85° |

| Cl-Pd-Cl | ~90° or ~180° (trans) |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with 4-(2-Pyridyl)aniline.

Caption: Synthesis and Characterization Workflow.

Logical Relationship of Potential Applications

This diagram shows the relationship between the properties of 4-(2-Pyridyl)aniline complexes and their potential applications.

Caption: Structure-Property-Application Relationship.

Synthesis of Metal Complexes with 4-(2-Pyridyl)aniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the ligand 4-(2-Pyridyl)aniline and its subsequent use in the preparation of metal complexes. These compounds are of significant interest in catalysis and drug development due to the versatile coordination properties of the pyridyl-aniline scaffold.

Introduction

The ligand 4-(2-Pyridyl)aniline combines the coordination capabilities of a pyridine ring and an aniline moiety, making it a versatile building block for the synthesis of a wide range of metal complexes. The nitrogen atom of the pyridine ring and the amino group of the aniline can act as a bidentate ligand, forming stable chelate rings with various transition metals. This structural motif is explored for its potential in catalytic applications, particularly in cross-coupling reactions, and for its biological activities, including antimicrobial and anticancer properties. This document outlines the synthesis of the ligand and a representative protocol for the preparation of a palladium(II) complex.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-(2-Pyridyl)aniline

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 94-95 °C |

| Appearance | Brown solid |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.62 (d, 1H), 7.83 (d, 2H), 7.68-7.61 (m, 2H), 7.11 (m, 1H), 6.75 (d, 2H), 3.83 (br s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 |

| IR (ν_max, cm⁻¹) | 3333, 3210 (N-H), 1606, 1586, 1519 (C=C, C=N) |

| Mass Spec. (ESI) | m/z 171 [M+H]⁺ |

Table 2: Representative Data for a Palladium(II) Complex with 4-(2-Pyridyl)aniline

| Property | Expected Value |

| Molecular Formula | [Pd(C₁₁H₁₀N₂)₂Cl₂] |

| Molecular Weight | 515.75 g/mol |

| Appearance | Yellow to orange solid |

| IR (ν_max, cm⁻¹) | Shift in N-H and C=N stretching frequencies upon coordination |

| UV-Vis (in solution) | Ligand-to-metal charge transfer (LMCT) bands in the visible region |

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Pyridyl)aniline

This protocol describes the synthesis of 4-(2-Pyridyl)aniline from 2-(4-Nitrophenyl)pyridine via catalytic hydrogenation.

Materials:

-

2-(4-Nitrophenyl)pyridine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

-

Dichloromethane (CH₂Cl₂)

-

Ammonia solution (NH₃)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(4-Nitrophenyl)pyridine (1.0 eq) in methanol.

-

Add 10% Pd/C (10% w/w of the starting material) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the mixture vigorously at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane, methanol, and ammonia (e.g., 95:4.5:0.5 v/v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 4-(2-Pyridyl)aniline as a brown solid.

Protocol 2: Representative Synthesis of a Palladium(II) Complex with 4-(2-Pyridyl)aniline

This protocol provides a general method for the synthesis of a dichlorobis(4-(2-pyridyl)aniline)palladium(II) complex, based on common procedures for preparing palladium-pyridine complexes.[1][2]

Materials:

-

4-(2-Pyridyl)aniline

-

Palladium(II) chloride (PdCl₂)

-

Ethanol (EtOH) or Acetonitrile (CH₃CN)

-

Diethyl ether

Procedure:

-

Dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot ethanol or acetonitrile.

-

In a separate flask, dissolve 4-(2-Pyridyl)aniline (2.0 eq) in the same solvent.

-

Slowly add the ligand solution to the palladium salt solution with constant stirring.

-

A precipitate is expected to form upon mixing or after a short period of stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the solid product with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

-

Dry the resulting complex in a desiccator under vacuum.

Visualizations

Synthesis Workflow

References

The Pivotal Role of 4-(2-Pyridyl)aniline in the Synthesis of Advanced Palladium Complexes for Catalysis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of palladium (II) complexes incorporating the bidentate N,N-donor ligand, 4-(2-Pyridyl)aniline. It further outlines the application of these complexes as highly effective catalysts in Suzuki-Miyaura and Heck cross-coupling reactions, pivotal transformations in modern synthetic chemistry and drug discovery.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are critically dependent on the nature of the ligands coordinated to the palladium center. The ligand framework modulates the electronic and steric properties of the metal, thereby influencing the catalytic activity, stability, and substrate scope.

Among the vast array of ligands, those containing pyridine moieties have garnered significant attention due to their strong σ-donating properties and the stability they impart to the resulting metal complexes. 4-(2-Pyridyl)aniline, which features both a pyridine nitrogen and an aniline nitrogen, acts as a versatile bidentate ligand. The resulting palladium complexes often exhibit a desirable balance of reactivity and stability, making them effective catalysts for a range of cross-coupling reactions. These complexes serve as precursors to catalytically active Pd(0) species, which are essential for initiating the catalytic cycle.

Synthesis of [Pd(4-(2-Pyridyl)aniline)₂Cl₂]

The synthesis of bis(4-(2-Pyridyl)aniline)palladium(II) chloride is a straightforward procedure involving the reaction of a suitable palladium(II) precursor with the 4-(2-Pyridyl)aniline ligand.

Experimental Protocol

Materials:

-

Palladium(II) chloride (PdCl₂)

-

4-(2-Pyridyl)aniline

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas

-

Standard Schlenk line apparatus

-

Magnetic stirrer and hotplate

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) chloride (1.0 mmol).

-

Add anhydrous acetonitrile (20 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

In a separate flask, dissolve 4-(2-Pyridyl)aniline (2.1 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the ligand solution to the palladium(II) chloride suspension via a cannula or dropping funnel.

-

Stir the reaction mixture at room temperature for 4 hours. A color change and precipitation of the product should be observed.

-

After the reaction is complete, reduce the solvent volume to approximately 5 mL under reduced pressure.

-

Add diethyl ether (30 mL) to precipitate the product completely.

-

Filter the resulting solid using a Büchner funnel, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

Characterization Data (Expected)

The synthesized complex can be characterized using various spectroscopic techniques. Expected data based on analogous compounds are summarized below.

| Characterization Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic protons of the pyridyl and aniline rings will show characteristic shifts. The NH₂ proton signal is expected to be broad and may shift upon complexation. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the pyridyl and aniline rings will be observed. Coordination to palladium will induce shifts in the carbon signals adjacent to the nitrogen atoms. |

| FT-IR (KBr, cm⁻¹) | Characteristic bands for N-H stretching of the aniline, C=N and C=C stretching of the aromatic rings, and Pd-N and Pd-Cl stretching vibrations in the low-frequency region. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the [M]+ or related fragments, confirming the mass of the complex. |

| Elemental Analysis | The calculated elemental composition (C, H, N) should be in good agreement with the experimental values. |

Application in Suzuki-Miyaura Cross-Coupling

Palladium complexes of 4-(2-Pyridyl)aniline are effective pre-catalysts for the Suzuki-Miyaura reaction, a powerful method for the formation of biaryl compounds.

Experimental Protocol

Materials:

-

[Pd(4-(2-Pyridyl)aniline)₂Cl₂]

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water mixture, DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard reaction glassware

Procedure:

-

To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the [Pd(4-(2-Pyridyl)aniline)₂Cl₂] catalyst (0.01-1 mol%).

-

Add the solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water).

-

Degas the reaction mixture by bubbling with Argon or Nitrogen for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using analogous palladium-pyridine catalysts. These values can be used as a benchmark for reactions catalyzed by [Pd(4-(2-Pyridyl)aniline)₂Cl₂].

| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Bromotoluene | Cs₂CO₃ | Dioxane | 100 | 8 | >98 |

| 4-Chlorobenzonitrile | K₃PO₄ | DMF | 120 | 24 | ~85 |

| 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |

Application in Heck Cross-Coupling

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another key transformation effectively catalyzed by palladium complexes of 4-(2-Pyridyl)aniline.[1][2]

Experimental Protocol

Materials:

-

[Pd(4-(2-Pyridyl)aniline)₂Cl₂]

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard reaction glassware

Procedure:

-

To a reaction flask, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and the base (1.5 mmol).

-

Add the [Pd(4-(2-Pyridyl)aniline)₂Cl₂] catalyst (0.01-1 mol%).

-

Add the solvent (e.g., 5 mL of DMF).

-

Degas the reaction mixture by bubbling with Argon or Nitrogen for 15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water (20 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table provides expected yields for the Heck coupling of various aryl halides with alkenes using similar palladium-pyridine catalytic systems.[2]

| Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Et₃N | DMF | 120 | 6 | >95 |

| 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | NMP | 140 | 12 | ~90 |

| 1-Iodonaphthalene | Methyl methacrylate | Et₃N | DMF | 120 | 8 | >92 |

| 4-Bromobenzaldehyde | Styrene | K₂CO₃ | DMF | 140 | 18 | ~88 |

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of the palladium complex.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction.[1]

References

Application Notes and Protocols for 4-(2-Pyridyl)aniline Derivatives in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Pyridyl)aniline derivatives in various areas of materials science. The unique molecular structure of these compounds, featuring a combination of a pyridine ring and an aniline moiety, imparts valuable electronic and photophysical properties, making them promising candidates for advanced materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-(2-Pyridyl)aniline, particularly those integrated with other functional groups like pyrene, have been investigated as highly effective hole-transporting materials (HTMs) in OLEDs. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, contributing to improved device efficiency and stability.

Quantitative Data: Performance of Pyridine-Appended Pyrene Derivatives as HTMs in Yellow OLEDs

| Compound | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| Py-Br | 17,300 | 22.4 | 9 |

| Py-Me | - | - | - |

| Py-03 | - | - | - |

| Py-MeO | - | - | - |

Data extracted from a study on functional pyrene-pyridine integrated hole-transporting materials. The study highlights that the device with Py-Br as the HTM showed a high luminance and efficiency with low roll-off.[1]

Experimental Protocol: Synthesis of Pyridine-Appended Pyrene Derivatives

This protocol describes a general procedure for the synthesis of pyridine-appended pyrene derivatives for use as HTMs in OLEDs.

Materials:

-

Appropriate acetophenone derivative (e.g., 4-bromo-acetophenone for Py-Br)

-

1-Pyrenecarboxaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Ammonium acetate

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, dissolve the acetophenone derivative (3 equivalents) and 1-pyrenecarboxaldehyde (1 equivalent) in ethanol (15 mL).

-

Add sodium hydroxide (3 equivalents) to the mixture and stir at room temperature for 1 hour.

-

Reflux the reaction mixture at 80°C for 1 hour.

-

Add ammonium acetate (8 equivalents) to the flask and continue refluxing for 12 hours.

-

After cooling to room temperature, quench the reaction with deionized water.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer twice with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the final pyridine-appended pyrene derivative.[1]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

-

Mass spectrometry to determine the molecular weight.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.

Application as Fluorescent Sensors

4-(2-Pyridyl)aniline derivatives can act as fluorescent chemosensors for the detection of metal ions. The lone pair of electrons on the nitrogen atoms of the pyridine and aniline groups can coordinate with metal ions, leading to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This property allows for the sensitive and selective detection of specific metal ions.

Quantitative Data: Detection of Copper(II) Ions

| Analyte | Limit of Detection (LOD) |

| Cu²⁺ | 56 nM |

Data for a fluorescent probe based on N, N-Bis (Pyridin-2-Ylmethyl) Aniline.[2]

Experimental Protocol: Fluorescent Detection of Copper(II) Ions

This protocol outlines a general procedure for the detection of Cu²⁺ ions in an aqueous solution using a 4-(2-Pyridyl)aniline-based fluorescent probe.

Materials:

-

Stock solution of the 4-(2-Pyridyl)aniline derivative probe in a suitable solvent (e.g., acetonitrile).

-

Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, etc.) in deionized water.

-

Buffer solution (e.g., HEPES) to maintain a constant pH.

-

Fluorometer.

-

Cuvettes.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer solution.

-

To each solution, add increasing concentrations of the Cu²⁺ stock solution.

-

For selectivity studies, prepare solutions of the probe with other metal ion stock solutions at the same concentration.

-

Incubate the solutions for a short period to allow for complexation.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

-

The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Application in Organic Solar Cells (OSCs)

While specific research on 4-(2-Pyridyl)aniline derivatives in organic solar cells is emerging, aniline-based materials, in general, are being explored as hole-transporting layers (HTLs). An effective HTL in an OSC should have high transparency, good conductivity, and an appropriate work function to facilitate the efficient extraction of holes from the active layer to the anode.

Recent studies have shown that oligo(aniline) based materials can serve as efficient HTLs, leading to high power conversion efficiencies (PCE) and enhanced device stability compared to commonly used materials like PEDOT:PSS.

Quantitative Data: Performance of Aniline-Based HTL in OSCs

| HTL | PCE (%) |

| PBD:PFBSA | 15.24 |

PBD:PFBSA is an oligo(aniline) based HTL system. Data from a study on PM6:Y6-based OSCs.

Further research is needed to synthesize and evaluate 4-(2-Pyridyl)aniline derivatives specifically for OSC applications to determine their potential in this field. The combination of the electron-donating aniline and electron-accepting pyridine moieties could offer a way to tune the energy levels of the HTL for better alignment with the active layer of the solar cell.

References

Application Notes and Protocols for 4-(2-Pyridyl)aniline Derivatives in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-pyridyl)aniline derivatives and related compounds as hole-transporting materials (HTMs) in the fabrication of Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis, characterization, and device integration of these materials, offering a guide for researchers in the field of organic electronics. While specific data on simple 4-(2-pyridyl)aniline derivatives is limited in publicly available literature, this document leverages detailed information on closely related and structurally similar pyridine-containing aromatic amine compounds, particularly pyrene-pyridine integrated systems, which serve as excellent illustrative examples.

Introduction to 4-(2-Pyridyl)aniline Derivatives in OLEDs

The design and synthesis of efficient hole-transporting materials (HTMs) are crucial for the advancement of high-performance OLEDs. Materials incorporating a 4-(2-pyridyl)aniline backbone are of interest due to the combined electron-donating nature of the aniline moiety and the electron-accepting/transporting properties of the pyridine ring. This intrinsic bipolar characteristic can facilitate balanced charge injection and transport within the OLED device, leading to improved efficiency and stability.

Derivatives of this core structure are being explored to fine-tune the material's properties, such as:

-

Energy Levels (HOMO/LUMO): To ensure efficient charge injection from the anode and transport to the emissive layer.

-

Triplet Energy: A high triplet energy is necessary for HTMs used in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent dopant.

-

Thermal Stability: High glass transition (Tg) and decomposition (Td) temperatures are essential for device longevity.

-